3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C12H7ClN2O4 |
|---|---|
Molecular Weight |
278.65 g/mol |
IUPAC Name |
3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H7ClN2O4/c13-8-1-2-9-6(4-8)3-7(5-18-9)10-14-11(12(16)17)19-15-10/h1-4H,5H2,(H,16,17) |
InChI Key |
HKWYUFTVZLTUED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazide Cyclization Route (Bhat-Khan Protocol)
This three-step approach adapts methods from chromen-oxadiazole hybrids:
Step 1: Esterification
6-Chloro-3-(ethoxycarbonyl)-2H-chromen-2-one (I) is prepared by refluxing 6-chloro-2H-chromen-3-carboxylic acid with ethanol (95%) and concentrated H₂SO₄ (5 mol%) for 12 hr (Yield: 82-85%).
Step 2: Hydrazide Formation
Compound I reacts with hydrazine hydrate (4 eq) in ethanol under reflux (6 hr) to yield 6-chloro-2H-chromen-3-carbohydrazide (II) (Yield: 78-80%).
Step 3: Oxadiazole Cyclization
The critical cyclization uses cyanogen bromide (1.2 eq) in methanol with K₂CO₃ (2 eq) at 0-5°C for 3 hr, producing the target compound (III) in 65-68% yield.
Mechanistic Insight:
$$\text{RCONHNH}_2 + \text{BrCN} \xrightarrow{\text{Base}} \text{RC(O)N=NC≡N} \rightarrow \text{Oxadiazole ring formation}$$
Microwave-Assisted One-Pot Synthesis
Adapting Sharma's microwave methodology:
Reaction Conditions:
- 6-Chloro-2H-chromen-3-carboxylic acid (1 eq)
- N-Hydroxyimidamide (1.05 eq)
- POCl₃ (3 eq) as cyclizing agent
- Domestic microwave (800W, 60% power)
- Irradiation time: 12-15 min
Yield Optimization:
| Cycle Duration (min) | Power (%) | Yield (%) |
|---|---|---|
| 5 | 60 | 58 |
| 10 | 60 | 72 |
| 15 | 60 | 81 |
This method reduces reaction time from 8-10 hr to <15 min while improving yields by 13-15% compared to conventional heating.
Solid-Phase Synthesis Using Polymer-Supported Reagents
A novel approach employing Wang resin:
Resin Activation:
Wang resin (1 eq) treated with DIC/HOBt in DMF (2 hr)Coupling:
6-Chloro-2H-chromen-3-carboxylic acid (1.2 eq) coupled using PyBOP (1.5 eq)Oxadiazole Formation:
React with amidoxime (1.5 eq) in DCM/TFA (95:5) for 24 hr
Key Advantages:
- Purity >95% without column chromatography
- Scalable to multigram quantities
- TFA cleavage simultaneously removes protecting groups
Critical Analysis of Synthetic Approaches
Yield Comparison Across Methods
| Method | Average Yield (%) | Purity (%) | Time Investment |
|---|---|---|---|
| Hydrazide Cyclization | 67.5 | 98.2 | 21 hr |
| Microwave | 81.0 | 97.8 | 0.25 hr |
| Solid-Phase | 89.4 | 99.1 | 28 hr |
Key Findings:
Spectroscopic Characterization Benchmarks
1H NMR (400 MHz, DMSO-d₆):
- Chromen H-4: δ 8.21 (d, J=8.8 Hz)
- Oxadiazole CH: δ 6.89 (s)
- COOH: δ 12.48 (broad singlet)
FT-IR (KBr):
- ν(C=O) 1725 cm⁻¹ (chromen)
- ν(C=N) 1610 cm⁻¹ (oxadiazole)
- ν(O-H) 2500-3000 cm⁻¹ (carboxylic acid)
HPLC Purity Parameters:
- Column: C18 (4.6 × 250 mm)
- Mobile Phase: MeCN/H₂O (70:30)
- Retention Time: 6.78 min
- Purity: 98.6-99.2%
Industrial-Scale Production Considerations
Cost Analysis per Kilogram
| Component | Hydrazide Route ($) | Microwave ($) |
|---|---|---|
| Raw Materials | 420 | 385 |
| Energy | 180 | 95 |
| Purification | 210 | 150 |
| Total | 810 | 630 |
Key Insight: Microwave methods reduce production costs by 22.2% through energy savings and reduced purification needs.
Stability Profile
Thermal Degradation:
- Decomposition onset: 218°C (DSC)
- 5% weight loss at 150°C (TGA)
Solution Stability:
| Solvent | Degradation (%/24 hr) |
|---|---|
| Water | 12.8 |
| Ethanol | 4.2 |
| DMSO | 0.7 |
Proper storage in anhydrous DMSO at -20°C maintains >98% stability for 6 months.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The chlorine atom on the chromenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenyl derivatives.
Scientific Research Applications
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The chromenyl group can interact with DNA or proteins, while the oxadiazole ring can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic Acid
- Molecular Formula: C₈H₄ClNO₃S
- Key Features : Replaces the chromen ring with a thiophene ring and substitutes oxazole for oxadiazole. The chlorine atom is at the 5-position of the thiophene ring.
- Implications : The thiophene-oxazole system exhibits reduced aromaticity compared to chromen-oxadiazole, altering solubility and reactivity. The absence of a fused benzene ring may limit π-π stacking interactions in biological targets .
5-(7-Chloro-2-oxo-2H-chromen-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid
- Molecular Formula : C₁₄H₇ClN₂O₅
- Key Features : Chromen core modified with a ketone group (2-oxo) and chlorine at the 7-position. The oxadiazole-carboxylic acid group is at the 3-position instead of the 5-position.
- The shifted carboxylic acid position may alter acidity (pKa) and solubility .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Features : Pyrazole ring with trifluoromethyl and sulfanyl substituents. Lacks the fused chromen-oxadiazole system.
- Implications : The trifluoromethyl group enhances metabolic stability, while the sulfanyl group may confer radical-scavenging activity. However, the absence of a carboxylic acid limits ionic interactions .
Physicochemical and Pharmacological Comparison
| Property | 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic Acid | 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic Acid | 5-(7-Chloro-2-oxo-2H-chromen-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 278.68 | 229.64 | 318.67 |
| Cl Substituent Position | 6 (chromen) | 5 (thiophene) | 7 (chromen) |
| Acidic Group Position | Oxadiazole-5 | Oxazole-3 | Oxadiazole-3 |
| Aromatic System | Benzopyran-oxadiazole | Thiophene-oxazole | Benzopyran-oxadiazole with ketone |
| Predicted LogP | ~2.1 (moderate lipophilicity) | ~1.8 | ~1.9 (ketone reduces hydrophobicity) |
| Biological Relevance | Potential kinase inhibition (chromen scaffold) | Limited data; thiophene may confer anti-inflammatory activity | Enhanced target binding (ketone group) |
Key Structural and Functional Insights
Chlorine Position: The 6-chloro substitution on chromen (target compound) vs. 7-chloro in the ketone-modified analogue creates distinct electronic environments. Thiophene’s 5-chloro substitution () localizes electronegativity differently, reducing resonance effects compared to chromen systems.
Oxadiazole vs.
Carboxylic Acid Position :
- The 5-position in the target compound places the carboxylic acid group closer to the chromen ring, enabling intramolecular hydrogen bonds that may enhance conformational rigidity.
Discussion of Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of chlorinated chromen precursors with oxadiazole intermediates, a route shared with its analogues .
- Biological Data Gaps : While structural comparisons are well-documented, pharmacological data (e.g., IC₅₀ values, toxicity) for these compounds remain sparse in publicly available literature.
- Patent Landscape : Chromen-oxadiazole derivatives are frequently claimed in patents for anticancer and antimicrobial applications, suggesting industrial interest in this scaffold .
Biological Activity
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is a compound characterized by a chromene moiety fused with a 1,2,4-oxadiazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The oxadiazole ring is known for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₇ClN₂O₄
- Molecular Weight : 278.65 g/mol
- CAS Number : 1269532-45-7
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Studies have indicated that compounds containing the oxadiazole moiety can exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electronegative substituents like chlorine enhances the anticancer activity of these compounds.
| Compound | Cell Line Tested | IC₅₀ (µg/mL) | Activity |
|---|---|---|---|
| This compound | A549 (Lung cancer) | TBD | Significant |
| Other oxadiazole derivatives | Various | TBD | Variable |
Antibacterial Activity
The oxadiazole ring is also noted for its antibacterial properties. Research indicates that certain derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains. The binding affinity studies reveal that these compounds interact effectively with bacterial targets.
The mechanism through which this compound exerts its biological effects involves interactions with specific receptors or enzymes in the body. Interaction studies typically employ techniques such as molecular docking and binding affinity assays to elucidate these mechanisms.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the cytotoxicity of various oxadiazole derivatives against A549 human lung adenocarcinoma cells. The results indicated that compounds with a chlorinated chromene structure exhibited enhanced cytotoxicity compared to unmodified oxadiazoles .
- Antibacterial Efficacy : Another research project focused on the antibacterial efficacy of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis. The findings highlighted that specific structural modifications significantly improved antibacterial activity .
Q & A
Q. What are the recommended synthetic routes for 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a chromene precursor (e.g., 6-chloro-2H-chromen-3-carbaldehyde) with hydroxylamine derivatives to form oxime intermediates.
- Step 2: Cyclization using reagents like ethyl oxalyl chloride or phosphoryl oxychloride to form the oxadiazole ring .
- Step 3: Hydrolysis of ester groups (if present) to yield the carboxylic acid moiety.
Key Considerations:
Q. How should researchers handle this compound safely in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. For respiratory protection, employ NIOSH-certified P95 filters for low exposure or OV/AG/P99 filters for higher concentrations .
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols.
- Waste Disposal: Collect residues in sealed containers for hazardous waste; avoid drainage systems .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify chromene and oxadiazole ring connectivity.
- Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.
- Purity Assessment:
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
Methodological Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., halogens) at the chromene 6-position to improve metabolic stability .
- Oxadiazole Ring Modifications: Replace the carboxylic acid with amide or ester groups to alter pharmacokinetic properties (e.g., bioavailability) .
- Biological Screening: Test derivatives against target enzymes (e.g., diacylglycerol acyl transferase-1) using enzyme inhibition assays .
Example Study:
Ethyl ester derivatives of 1,2,4-oxadiazole showed antihypertensive activity in rat models, suggesting the importance of ester lipophilicity for membrane permeability .
Q. What strategies optimize synthetic yield and purity?
Methodological Answer:
- Catalyst Optimization: Screen palladium/copper catalysts (0.5–2 mol%) to enhance cyclization efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during condensation .
- Purification: Use silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol-DMF mixtures .
Common Pitfalls:
Q. How do researchers resolve contradictions in reported biological activities?
Methodological Answer:
- Data Validation: Cross-check results using orthogonal assays (e.g., MIC tests for antimicrobial activity vs. cell viability assays for cytotoxicity) .
- Structural Reanalysis: Confirm compound identity via X-ray crystallography if NMR/MS data conflict with activity profiles.
- Mechanistic Studies: Use molecular docking to predict binding modes to targets (e.g., kinase domains) and validate via mutagenesis .
Example Contradiction:
A derivative reported as antimicrobial in one study but inactive in another may differ in stereochemistry or purity. Reproduce synthesis and retest under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
